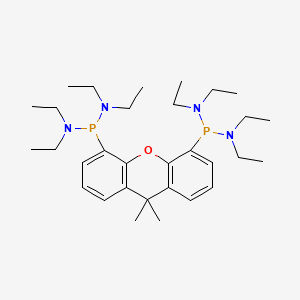

Xantphos based ligand

説明

BenchChem offers high-quality Xantphos based ligand suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xantphos based ligand including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIDPKHBSWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514613 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349100-75-0 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Xantphos: A Technical Guide to its Physicochemical Properties and Catalytic Versatility

Abstract

This technical guide provides an in-depth exploration of the physical and chemical properties of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos. As a cornerstone ligand in homogeneous catalysis, a comprehensive understanding of its fundamental characteristics is paramount for researchers, chemists, and drug development professionals. This document delves into the structural attributes, physical data, chemical reactivity, and catalytic applications of Xantphos, offering field-proven insights and detailed protocols to empower scientific innovation.

Introduction: The Advent of a Privileged Ligand

In the landscape of transition metal catalysis, the ligand environment surrounding the metal center is a critical determinant of reactivity, selectivity, and catalyst stability. The development of Xantphos in the mid-1990s by the van Leeuwen research group was a seminal achievement, born from a systematic investigation into the effects of ligand geometry on catalytic outcomes.[1] Xantphos is an organophosphorus compound featuring two diphenylphosphine moieties constrained by a rigid xanthene backbone.[2][3] This unique architecture imparts a wide "bite angle," a geometric parameter that has proven to be profoundly influential in a diverse array of catalytic transformations.[4][5] Its robustness, versatility, and ability to promote challenging chemical reactions have established Xantphos as a "privileged ligand" in the chemist's toolkit, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7]

Molecular Structure and Core Identifiers

The defining feature of Xantphos is its rigid heterocyclic framework which locks the two phosphorus atoms in a specific spatial arrangement. This rigidity is crucial for its function in catalysis.

Caption: Molecular structure of Xantphos.

Physical Properties

The physical properties of Xantphos are well-defined, rendering it a crystalline solid that is convenient to handle and store under standard laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 161265-03-8 | [2][6][8][9][10] |

| Molecular Formula | C₃₉H₃₂OP₂ | [2][6][9][11][12] |

| Molecular Weight | 578.63 g/mol | [2][6][9][12][13] |

| Appearance | White to off-white / colorless crystalline solid | [2][6][8][14][15] |

| Melting Point | 224 - 228 °C | [2][6][8][9][11] |

| Density | 1.34 g/mL | [2][3] |

| Solubility | Generally soluble in common organic solvents (e.g., Toluene, Dioxane, DMSO, Dichloromethane); Insoluble or sparingly soluble in water. | [2][3][12][15][16][17][18][19] |

A Note on Solubility

While Xantphos exhibits good solubility in a range of organic solvents, a critical property for its application in homogeneous catalysis, some conflicting reports regarding its miscibility with water exist.[16] Given its large, nonpolar organophosphorus structure, Xantphos is expected to have very low solubility in aqueous media. Reports suggesting water miscibility are likely anomalous and should be treated with caution.[16] For practical applications, dissolution in organic solvents like THF, toluene, or dioxane is standard practice.

Chemical Properties and Reactivity

The Bite Angle: A Paradigm of Steric Control

The most defining chemical property of Xantphos is its "natural bite angle" (P-M-P angle), which is approximately 108-112°.[1][2][20][21] This wide angle is enforced by the rigid xanthene backbone and has profound implications for the geometry and reactivity of its metal complexes.[4][5][22] Unlike flexible diphosphine ligands that can adapt to various coordination geometries, Xantphos predisposes the metal center to specific coordination environments that can accelerate key catalytic steps, such as reductive elimination, and inhibit undesirable side reactions. This geometric constraint is a primary reason for the high selectivity observed in many Xantphos-catalyzed reactions.[4][20]

Caption: Chelation of Xantphos to a metal center.

Coordination Chemistry

Illustrative of its wide bite angle, Xantphos can form both cis and trans adducts with square planar metals like platinum(II) chloride.[2][3] This versatility allows it to act as a trans-spanning ligand, a characteristic that influences the stability and reactivity of catalytic intermediates.[2] It readily forms stable complexes with a variety of late transition metals, most notably palladium, rhodium, and nickel, which are the basis for its extensive catalytic applications.[7][23][24]

Stability and Handling

Xantphos is a moderately air-stable solid, making it easier to handle than many other phosphine ligands. However, like all tertiary phosphines, it is susceptible to oxidation to the corresponding phosphine oxide, particularly when in solution and exposed to air over extended periods.[25] For long-term storage, it is recommended to keep the solid under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[6][18] Stock solutions should be prepared using degassed solvents and stored under an inert atmosphere at reduced temperatures (-20°C for short-term, -80°C for long-term) to maintain their integrity.[18][25] The palladium precatalysts formed with Xantphos, such as the G3 Buchwald precatalyst, exhibit enhanced stability to air, moisture, and heat.[25][26]

Application in Homogeneous Catalysis

The unique steric and electronic properties of Xantphos have rendered it a highly effective ligand in a vast range of catalytic reactions.[23] It is particularly renowned for its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[6][7][17]

Key Applications Include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[17]

-

Heck Reaction: Formation of C-C bonds involving alkenes.[7][17]

-

Negishi and Stille Couplings: C-C bond formation using organozinc and organotin reagents, respectively.[17][26]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across a C=C double bond.[2][3][5]

-

Carbonylation Reactions: The introduction of a carbonyl group into an organic molecule.[17][23]

The efficacy of Xantphos often translates to higher yields, lower catalyst loadings, and improved selectivity compared to other phosphine ligands, especially in challenging reactions.[7][26]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a representative C-N cross-coupling reaction, a cornerstone of pharmaceutical synthesis, utilizing a Xantphos-based catalyst system. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize an N-arylated amine from an aryl bromide and a primary amine.

Materials:

-

Aryl bromide (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

Xantphos (0.024 mmol, 2.4 mol%)

-

Anhydrous, degassed toluene (5 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: The reaction vessel is dried in an oven and cooled under a stream of inert gas. This is critical to exclude atmospheric oxygen and moisture, which can deactivate the palladium catalyst and hydrolyze the strong base.

-

Reagent Addition: Under a positive pressure of inert gas, the Schlenk flask is charged with Pd₂(dba)₃ (9.2 mg), Xantphos (13.9 mg), and NaOt-Bu (135 mg). The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine in the catalytic cycle.

-

Catalyst Pre-formation (Optional but Recommended): Toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes. This step allows for the in situ formation of the active Pd(0)-Xantphos complex, ensuring a more efficient and reproducible initiation of the catalytic cycle.

-

Substrate Addition: The aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) are added to the flask, followed by the remaining toluene (3 mL). A slight excess of the amine is used to drive the reaction to completion.

-

Reaction Execution: The flask is sealed and heated in an oil bath at 100-110 °C with vigorous stirring. The elevated temperature is necessary to promote the oxidative addition of the aryl bromide to the Pd(0) center, often the rate-limiting step of the cycle.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting aryl bromide is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-arylated amine.

Spectroscopic Characterization

³¹P NMR spectroscopy is a powerful tool for characterizing Xantphos and its metal complexes. The free ligand typically exhibits a sharp singlet in the ³¹P{¹H} NMR spectrum. Upon coordination to a metal center, this signal shifts significantly and may show coupling to other nuclei (e.g., ¹⁰³Rh), providing valuable information about the electronic environment and structure of the complex.[27][28][29] Infrared (IR) spectroscopy can also be used to probe the coordination environment, particularly in carbonyl complexes where the C-O stretching frequency is sensitive to the electron density at the metal center.[20][27]

Conclusion

Xantphos is a highly versatile and robust bidentate phosphine ligand whose unique structural properties, particularly its wide bite angle, have made it an indispensable tool in modern synthetic chemistry. Its ability to form stable, highly active, and selective catalysts with a range of transition metals has enabled the development of efficient solutions for constructing complex molecules. This guide has provided a comprehensive overview of its core physical and chemical properties, offering both foundational knowledge and practical insights for its application in research and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Xantphos - Wikipedia [en.wikipedia.org]

- 3. Xantphos [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]

- 9. Xantphos 97 161265-03-8 [sigmaaldrich.com]

- 10. watson-int.com [watson-int.com]

- 11. runvmat.com [runvmat.com]

- 12. medkoo.com [medkoo.com]

- 13. 1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) | C39H32OP2 | CID 636044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fcad.com [fcad.com]

- 15. Buy Xantphos (EVT-286081) | 161265-03-8 [evitachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chembk.com [chembk.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Page loading... [guidechem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]

- 23. Featuring Xantphos - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

A Technical Guide to Xanthene-Type Diphosphine Ligands: Structure, Properties, and Catalytic Mastery

Abstract

In the landscape of transition metal catalysis, the rational design of ligands is paramount to controlling reactivity and selectivity. Among the vast array of ligand architectures, xanthene-type diphosphines have established themselves as a "privileged" class, indispensable in both academic research and industrial applications. This guide provides a comprehensive technical exploration of these remarkable ligands. We will dissect their core structural features, elucidate the governing principles of their synthesis, and demonstrate their profound impact on challenging catalytic transformations, including palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of xanthene-type diphosphine ligands to achieve unprecedented efficiency and precision in synthesis.

The Architectural Cornerstone: Core Structural Features

The efficacy of xanthene-type diphosphine ligands stems directly from their unique and semi-rigid three-dimensional structure. This architecture imparts specific steric and electronic properties to the metal center, which are the keys to their catalytic prowess.

The Rigid Xanthene Backbone

The defining feature of this ligand family is the heterocyclic xanthene core. This backbone is not perfectly rigid but possesses a significant degree of conformational pre-organization, often described as having a "butterfly" shape.[1] This semi-rigidity is crucial as it restricts the possible coordination geometries of the two phosphorus donor atoms, preventing the ligand from adopting highly acute or linear P-M-P angles. The central oxygen atom of the xanthene scaffold is a poor coordinator and serves to prevent undesirable C-H metalation of the ligand backbone, a common deactivation pathway for other ligand types.[1]

The Defining Parameter: The Natural Bite Angle (βn)

The most critical parameter for understanding the behavior of xanthene-type ligands is the bite angle . This is the P-M-P angle formed when the ligand chelates to a metal center.[2] More specifically, chemists refer to the natural bite angle (βn) , a theoretical value determined solely by the constraints of the ligand's backbone, independent of the metal's preferred coordination geometry.[3][4] This value is typically calculated using molecular mechanics.[4][5]

Xanthene-based diphosphines are renowned for being "wide bite angle" ligands. Their architecture enforces P-M-P angles that are significantly larger than the ~90° angle typical for ligands like dppe (1,2-bis(diphenylphosphino)ethane) but smaller than the 180° of a linear trans-coordination. Aided by computational chemistry, a range of these ligands have been developed with natural bite angles spanning approximately 100° to 134°.[1][6][7][8] This specific geometric constraint has a profound impact on the stability and reactivity of transition metal complexes.[1][9][10]

The bite angle can be systematically tuned by modifying the bridging atom at the 9-position of the xanthene skeleton.[11] This allows for the fine-tuning of the catalyst's properties for a specific application.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge a vial with Pd₂(dba)₃ (1 mol% Pd), Xantphos (1.2 mol%), and an anhydrous, degassed solvent like toluene. Stir for 15 minutes.

-

Reaction Setup: To a separate oven-dried reaction vessel, add the aryl bromide (1.0 eq), the amine (1.2 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Reaction Initiation: Add the pre-formed catalyst solution to the reaction vessel, followed by additional solvent to reach the desired concentration.

-

Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring & Workup: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Purify via flash column chromatography.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, the conversion of alkenes to aldehydes using syngas (CO/H₂), is a major industrial process. A key challenge is controlling the regioselectivity to favor the linear aldehyde over the branched isomer. Here, the bite angle of the diphosphine ligand plays a decisive role.

[2][12]The active catalyst is a trigonal bipyramidal rhodium hydride complex. To achieve high linearity, the two phosphorus donors of the ligand must occupy the two equatorial positions (an ee-isomer). Ligands with small bite angles (~90°) prefer to span one equatorial and one apical position (an ea-isomer), leading to poor selectivity. T[12]he wide bite angle of Xantphos (~108°) strongly favors the desired diequatorial coordination, sterically forcing the reaction pathway towards the formation of the linear aldehyde, often with exceptional selectivity.

[1]| Ligand | Natural Bite Angle (βn) | Linear:Branched Aldehyde Ratio (1-octene) | Reference | | :--- | :--- | :--- | :--- | | dppe | 85° | 2.1 | |[1] | DPEphos | 102.2° | 23.5 | |[1] | Xantphos | 108° | 53.5 | |[1] | BISBI | ~113° | 66 | |[1]

Conclusion

Xanthene-type diphosphine ligands represent a triumph of rational ligand design. Their defining features—a semi-rigid backbone that prevents catalyst deactivation and a wide, tunable bite angle—provide unparalleled control over the geometry and reactivity of transition metal catalysts. This architectural control translates directly into superior performance, enabling high activity and exquisite selectivity in fundamentally important and challenging chemical transformations. For scientists and professionals in drug development and fine chemical synthesis, a thorough understanding of these ligands is not just advantageous; it is essential for pushing the boundaries of what is synthetically possible.

References

-

Casey, C.P., & Whiteker, G.T. (1990). The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30(4), 299-304. [Link]

-

Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895-904. [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]

-

Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099-1118. [Link]

-

Science Primary Literature. (2022). The Natural Bite Angle of Chelating Diphosphines. [Link]

-

Durham University. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Durham e-Theses. [Link]

-

Wikipedia. (n.d.). Bite angle. [Link]

-

chemeurope.com. (n.d.). Bite angle. [Link]

-

Scilit. (n.d.). The Natural Bite Angle of Chelating Diphosphines. [Link]

-

Kégl, T., et al. (2014). A New Xantphos-type Ligand and its Gold(I) Complexes: Synthesis, Structure, Luminescence. Polyhedron, 81, 444-451. [Link]

-

Wikipedia. (n.d.). Xantphos. [Link]

-

Durham University. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Durham e-Theses. [Link]

-

Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 14(6), 3081–3089. [Link]

-

ResearchGate. (n.d.). Influence of Xantphos Derivative Ligands on the Coordination in Their Copper(I) and Silver(I) Complexes. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. [Link]

-

ResearchGate. (n.d.). Novel Amphiphilic Diphosphines: Synthesis, X-ray Structure, Rhodium Complexes, Use in Hydroformylation. [Link]

-

PubMed. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. [Link]

-

ResearchGate. (n.d.). Structure of Three Related Diphosphorus Ligands: Highlighting the Significance of the Backbone. [Link]

-

The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

-

PubMed. (2002). Synthesis of novel diastereomeric diphosphine ligands and their applications in asymmetric hydrogenation reactions. [Link]

-

SciSpace. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. [Link]

-

掌桥科研. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. [Link]

-

PubMed. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphine Ligands in Modern Catalysis: Insights from Xantphos Derivatives. [Link]

-

The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

-

RSC Publishing. (n.d.). Bite angle effects in diphosphine metal catalysts: steric or electronic?. [Link]

-

ResearchGate. (n.d.). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bite angle - Wikipedia [en.wikipedia.org]

- 3. The Natural Bite Angle of Chelating Diphosphines | Semantic Scholar [semanticscholar.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. The Natural Bite Angle of Chelating Diphosphines | Scilit [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]

- 8. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. (2001) | Paul C. J. Kamer | 472 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Bite_angle [chemeurope.com]

The Genesis of a Privileged Ligand: Early Development and Discovery of Xantphos in Catalysis

An In-Depth Technical Guide

Introduction: The Quest for Control in Homogeneous Catalysis

In the landscape of late 20th-century organometallic chemistry, the rational design of ligands to control the outcome of catalytic reactions was a paramount objective. While monodentate phosphines like triphenylphosphine had laid the groundwork, and simple chelating diphosphines such as 1,2-bis(diphenylphosphino)ethane (dppe) offered enhanced stability, achieving high levels of selectivity—particularly regioselectivity—remained a significant challenge. A pivotal conceptual leap came from the growing understanding of the "bite angle" effect, a term describing the P-M-P angle in a metal-diphosphine complex. Pioneering work suggested that this geometric parameter was not merely a structural curiosity but a critical determinant of catalytic activity and selectivity. It was hypothesized that by precisely controlling this angle, one could steer a reaction toward a desired product. This guide chronicles the early history of Xantphos, a ligand born from this hypothesis, which would go on to revolutionize expectations for catalyst performance, particularly in the industrially vital hydroformylation reaction.

Part 1: Rational Design and Synthesis - The Birth of Xantphos

The Bite Angle Hypothesis: A Causal Approach to Ligand Design

The central challenge in the rhodium-catalyzed hydroformylation of terminal alkenes was controlling the ratio of the desired linear aldehyde to the branched isomer. Work by Casey and others had established that the geometry of the key trigonal bipyramidal rhodium-hydride intermediate was crucial. Ligands that preferentially occupied two equatorial positions were predicted to favor the formation of the linear aldehyde. This led the research group of Piet van Leeuwen and Paul Kamer to a compelling design principle: create a diphosphine ligand with a rigid backbone that would geometrically enforce a wide P-M-P bite angle, thereby promoting the desired bis-equatorial coordination.[1][2]

The team turned to computational chemistry to model various backbones, seeking a structure that was conformationally restricted and possessed a large "natural bite angle"—the preferred P-M-P angle determined solely by the ligand's backbone geometry.[1][3][4] The xanthene scaffold emerged as an ideal candidate due to its rigid, V-shaped structure.[5] This rational, hypothesis-driven approach marked a shift from serendipitous discovery to targeted molecular engineering.

Synthesis of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)

The first synthesis of Xantphos was elegant in its directness, relying on the specific reactivity of the xanthene core. The protocol developed by Kranenburg, van der Burgt, Kamer, and van Leeuwen became the foundational method for accessing this new ligand class.[2]

Experimental Protocol: Synthesis of Xantphos [2]

-

Apparatus Setup: A multi-necked, flame-dried Schlenk flask is equipped with a magnetic stirrer and placed under an inert atmosphere (Argon or Nitrogen).

-

Initial Charge: 9,9-dimethylxanthene is dissolved in a dry, ethereal solvent (e.g., diethyl ether). N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added as a co-ligand.

-

Deprotonation/Lithiation: The solution is cooled in an ice bath. sec-Butyllithium is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which a directed double lithiation occurs at the 4 and 5 positions of the xanthene ring, forming a deep red solution.

-

Phosphinylation: The reaction is cooled to -70 °C. Chlorodiphenylphosphine (ClPPh₂) is then added slowly via syringe.

-

Quench and Workup: After stirring and warming to room temperature, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol) to yield Xantphos as a white, crystalline solid.

This self-validating protocol is robust; the successful formation of the lithiated intermediate is visually confirmed by the color change, and the final product's purity can be readily assessed by ³¹P NMR spectroscopy, which should show a single sharp peak.

Caption: A simplified workflow for the synthesis of the Xantphos ligand.

Part 2: The Hydroformylation Breakthrough

The true test of the bite angle hypothesis came in the rhodium-catalyzed hydroformylation of 1-octene. The results were immediate and profound. Catalysts generated from Xantphos exhibited unprecedented regioselectivity for the linear aldehyde, far surpassing the performance of existing diphosphine ligands.[1][6]

Causality in Action: Bite Angle vs. Selectivity

The exceptional performance of Xantphos was directly attributed to its wide bite angle (calculated natural bite angle of ~108°).[2] This angle forces the two phosphorus atoms into a bis-equatorial coordination geometry within the crucial trigonal bipyramidal [HRh(CO)₂(diphosphine)] intermediate. This specific geometry sterically disfavors the pathway leading to the branched aldehyde, thus dramatically enhancing the linear-to-branched (l:b) ratio.[1]

Caption: The causal link between ligand bite angle and hydroformylation selectivity.

Quantitative Comparison of Diphosphine Ligands

The data from the initial studies clearly validated the design principles behind Xantphos.

| Ligand | Natural Bite Angle (βn) | l:b Ratio (1-Octene) | Isomerization (%) | Reference |

| DPPP | 91° | 2.9 | 16.5 | [2] |

| BISBI | 113° | 66.0 | 1.1 | [1] |

| Xantphos | 108° | 98.3 : 1.7 | <1 | [1][2] |

Conditions are generalized from early literature for comparative purposes.

Representative Protocol: Rh/Xantphos-Catalyzed Hydroformylation

The following protocol is a representative example of how Xantphos was first employed to achieve high regioselectivity.

-

Catalyst Precursor Preparation: In a glovebox, a pressure autoclave is charged with a rhodium precursor (e.g., Rh(acac)(CO)₂) and the Xantphos ligand (typically in a 1:5 to 1:10 Rh:ligand ratio) in a degassed solvent like toluene.[7]

-

Substrate Addition: The alkene substrate (e.g., 1-octene) is added to the autoclave.

-

Reaction Execution: The autoclave is sealed, removed from the glovebox, and pressurized with syngas (a mixture of CO and H₂, typically 1:1) to the desired pressure (e.g., 20 bar).

-

Heating and Monitoring: The reaction is heated to the target temperature (e.g., 80 °C) with vigorous stirring. The reaction progress can be monitored by observing the pressure drop from gas consumption.

-

Analysis: After cooling and venting, the reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the ratio of linear to branched aldehyde products.

Part 3: Early Mechanistic Insights and Expansion

The discovery of Xantphos was not merely a synthetic achievement; it provided a powerful tool for probing the fundamentals of catalysis. The rigidity of the xanthene backbone ensured that the observed effects were genuinely due to the bite angle and not conformational ambiguity, lending strong support to the proposed mechanisms.[6]

Caption: Key steps in the Rh-catalyzed hydroformylation cycle influenced by Xantphos.

Broadening the Scope: Palladium-Catalyzed Cross-Coupling

It was quickly recognized that the unique properties of Xantphos were beneficial beyond hydroformylation. Early investigations into palladium-catalyzed reactions showed its remarkable efficacy in C-C and C-N bond-forming cross-coupling reactions.[8][9] The combination of a wide bite angle and the flexibility of the xanthene backbone was found to facilitate the crucial reductive elimination step in many Pd(0)/Pd(II) catalytic cycles, leading to higher turnover numbers and broader substrate scope.[10][11] This versatility hinted that Xantphos was not just a specialty ligand but a "privileged" ligand scaffold with broad applicability.

Conclusion

The early development of Xantphos represents a landmark in the history of homogeneous catalysis. It stands as a testament to the power of rational, hypothesis-driven research. By identifying a key geometric parameter—the bite angle—and designing a ligand to precisely control it, the van Leeuwen and Kamer groups solved a long-standing problem in regioselectivity and, in the process, furnished the chemical community with a uniquely powerful and versatile tool. The discovery validated the bite angle effect as a central tenet of ligand design and catalyzed a new wave of innovation, the impact of which continues to be felt in academic and industrial laboratories today.

References

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904. [Link]

-

Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. Accounts of Chemical Research, 34(11), 895-904. [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. PubMed. [Link]

-

Casey, C. P., Whiteker, G. T., Melville, M. G., Petrovich, L. M., Gavney, J. A., & Powell, D. R. (1992). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics. [Link]

-

Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle effect on the rate of reductive elimination from diphosphine palladium complexes. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1529. [Link]

-

Haynes, A., Maitlis, P. M., Stanbridge, T. N., & Haenel, M. W. (2012). Mechanistic Study of Rhodium/xantphos-Catalyzed Methanol Carbonylation. Organometallics, 31(15), 5496-5510. [Link]

-

Paul, M., Laketic, K., & McIndoe, J. S. (2020). Disulfonated Xantphos for Mass Spectrometric Mechanistic Analysis. ChemRxiv. [Link]

-

Hartwig, J. F., & Shaughnessy, K. H. (2009). Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C–H Functionalization. Journal of the American Chemical Society, 131(49), 17931-17943. [Link]

-

Eisenberg, R., & Jones, W. D. (2004). A Model Iridium Hydroformylation System with the Large Bite Angle Ligand Xantphos: Reactivity with Parahydrogen and Implications for Hydroformylation Catalysis. Inorganic Chemistry, 43(15), 4659-4669. [Link]

-

ResearchGate. (2021). Xantphos doped Rh/POPs-PPh 3 catalyst for highly selective long-chain olefins hydroformylation: Chemical and DFT insights into Rh location and the roles of Xantphos and PPh 3. [Link]

-

Louie, J., & Gibney, B. R. (2010). Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. Inorganic Chemistry, 49(17), 7752-7754. [Link]

-

van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2018). Featuring Xantphos. Catalysis Science & Technology, 8(1), 26-113. [Link]

-

Duckett, S. B., & Eisenberg, R. (2004). A model iridium hydroformylation system with the large bite angle ligand xantphos. PubMed. [Link]

-

ResearchGate. (2018). β‐Selective hydroformylation of functionalized alkenes in the presence of xantphos‐PdI2 and Pd(OAc)2 in the absence of any acidic co‐catalyst. [Link]

-

Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 14(6), 3081–3089. [Link]

-

Martin, R., & Buchwald, S. L. (2018). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. [Link]

-

ResearchGate. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. [Link]

-

Louie, J., & Gibney, B. R. (2010). Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes. Chemical Communications, 46(36), 6756-6758. [Link]

-

van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2018). Featuring Xantphos. ResearchGate. [Link]

-

Organic Syntheses. (2016). Pd(Xantphos)Cl₂. [Link]

-

Buchwald, S. L., & Martin, R. (2014). NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. Journal of the American Chemical Society, 136(15), 5755-5764. [Link]

-

Blackmond, D. G., & Buchwald, S. L. (2007). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. Journal of the American Chemical Society, 129(42), 12928-12937. [Link]

-

Louie, J. (2017). Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. ResearchGate. [Link]

-

van Leeuwen, P. W. N. M. (n.d.). Publications. ResearchGate. [Link]

-

Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Chem-Impex. (n.d.). Xantphos. [Link]

- van Leeuwen, P. W. N. M. (n.d.). Piet W. N. M. van Leeuwen. Google Scholar.

-

Weller, A. S., et al. (2011). Cationic iridium complexes of the Xantphos ligand. Flexible coordination modes and the isolation of the hydride insertion product with an alkene. ResearchGate. [Link]

-

Petőcz, G., et al. (2013). A New Xantphos-type Ligand and its Gold(I) Complexes: Synthesis, Structure, Luminescence. Inorganica Chimica Acta, 405, 364-370. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Xantphos - Wikipedia [en.wikipedia.org]

- 3. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]

- 4. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Featuring Xantphos - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Architectural Advantage of Wide Bite-Angle Ligands

An In-Depth Technical Guide to the Synthesis and Properties of t-Bu-Xantphos Ligands

In the realm of homogeneous catalysis, the rational design of phosphine ligands is paramount to controlling the activity, selectivity, and stability of transition metal catalysts. Among the vast library of phosphine ligands, bidentate phosphines with a rigid backbone have emerged as particularly powerful tools. The geometric constraint imposed by the backbone dictates a specific "bite angle" (P-M-P angle), which profoundly influences the steric and electronic environment around the metal center.[1] Xantphos, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, pioneered a class of ligands built on a rigid xanthene framework, notable for inducing wide bite angles that favor specific reaction pathways, such as linear-selective hydroformylation and efficient cross-coupling reactions.[2][3]

This guide focuses on a key evolution of this family: t-Bu-Xantphos (9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene). By replacing the phenyl groups on the phosphorus atoms with bulky and electron-donating tert-butyl groups, t-Bu-Xantphos exhibits distinct properties that translate into unique catalytic performance. This document, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, fundamental properties, and coordination chemistry of t-Bu-Xantphos, elucidating the causal links between its structure and function.

PART 1: Synthesis of t-Bu-Xantphos

The synthesis of t-Bu-Xantphos hinges on the selective functionalization of the rigid xanthene backbone. The established and reliable method involves a directed ortho-lithiation, followed by quenching with an electrophilic phosphorus source.[4][5]

Synthetic Rationale and Causality

The core of the synthesis is the deprotonation at the 4 and 5 positions of the 9,9-dimethylxanthene backbone. This is a challenging step due to the relatively low acidity of these aromatic protons. The chosen reagent system, sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), is critical for success.

-

sec-Butyllithium: A strong, sterically hindered base, it is highly effective for the deprotonation of less acidic C-H bonds.

-

TMEDA: This chelating diamine coordinates to the lithium cation, breaking up the aggregation of the organolithium reagent and increasing its basicity and reactivity. Crucially, the ether oxygen of the xanthene backbone acts as a directing group, coordinating the Li-TMEDA complex and positioning the sec-butyl base to selectively abstract the protons at the adjacent ortho positions (4 and 5).

Once the dilithiated intermediate is formed, it is quenched with di-tert-butylchlorophosphine (P(tBu)₂Cl). The nucleophilic carbanions at positions 4 and 5 attack the electrophilic phosphorus center, displacing the chloride and forming the desired P-C bonds. The bulky tert-butyl groups on the phosphine are essential for imparting the ligand's characteristic steric and electronic properties.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for t-Bu-Xantphos.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.[4][5]

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 9,9-dimethylxanthene (1.0 equiv) in anhydrous diethyl ether or THF. Add TMEDA (2.2 equiv).

-

Lithiation: Cool the solution to 0 °C in an ice bath. Add sec-butyllithium (2.2 equiv, typically ~1.4 M in cyclohexane) dropwise over 30 minutes. The solution may change color. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours to ensure complete dilithiation.

-

Phosphinylation: Cool the resulting suspension of the dilithiated intermediate to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of di-tert-butylchlorophosphine (P(tBu)₂Cl) (2.2 equiv) in anhydrous diethyl ether or THF. Add the P(tBu)₂Cl solution dropwise to the cold suspension over 1 hour.

-

Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield t-Bu-Xantphos as a white to off-white solid.[6]

PART 2: Physicochemical and Spectroscopic Properties

The substitution of phenyl with tert-butyl groups imparts significant changes to the ligand's properties, primarily affecting its steric profile and electronic nature.

Structural Properties: The Dominance of Steric Bulk

The defining feature of the Xantphos family is the wide bite angle enforced by the rigid xanthene backbone.[2] The introduction of sterically demanding tert-butyl groups further amplifies this effect.

| Ligand | Calculated Natural Bite Angle | Rationale |

| Ph-Xantphos | 111.89° – 114.18° | Standard Xantphos framework.[4][5] |

| t-Bu-Xantphos | 126.80° – 127.56° | Increased steric repulsion between the bulky tert-butyl groups forces a wider P-M-P angle upon coordination.[4][5] |

This exceptionally wide bite angle is a key driver of its catalytic behavior, often promoting reductive elimination and influencing regioselectivity in reactions like hydroformylation.[1]

Electronic Properties: Enhanced Basicity

The tert-butyl groups are strong σ-donors, increasing the electron density on the phosphorus atoms. This makes t-Bu-Xantphos a more basic and electron-rich ligand compared to its phenyl-substituted counterpart. This property can be quantified by measuring the one-bond phosphorus-selenium coupling constant (¹J PSe) in the corresponding phosphine selenide. A smaller ¹J PSe value indicates a weaker P=Se bond, which correlates with a more electron-donating phosphine.

| Ligand Derivative | ¹J PSe (Hz) | Interpretation |

| Ph-Xantphos Selenide | >700 Hz (Typical for PAr₂) | Less electron-donating. |

| t-Bu-Xantphos Selenide | 689.1 – 698.5 Hz | More electron-donating (higher basicity), falling between PPh₂Me and the highly basic PMe₃.[4][5] |

The increased basicity enhances the ligand's ability to stabilize electron-deficient metal centers and can accelerate oxidative addition steps in catalytic cycles.

Spectroscopic Characterization Data

The identity and purity of t-Bu-Xantphos are confirmed using standard spectroscopic techniques.

| Nucleus | Typical Chemical Shift (δ) / ppm | Key Features |

| ¹H NMR | ~7.7-7.3 (aromatic), ~1.6 (xanthene-Me), ~1.4 (t-Bu) | Characteristic aromatic signals and distinct singlets for the methyl and tert-butyl protons.[7] |

| ¹³C NMR | ~154-117 (aromatic), ~36 (xanthene-CMe₂), ~35 (t-Bu quat.), ~31 (t-Bu Me) | Resonances show coupling to phosphorus.[7] |

| ³¹P{¹H} NMR | ~21.7 (broad) | A single, often broad, resonance in the typical range for trialkylphosphines, confirming the chemical equivalence of the two phosphorus atoms.[7] |

PART 3: Coordination Chemistry and Catalytic Applications

The unique steric and electronic properties of t-Bu-Xantphos lead to distinct coordination behavior and high efficacy in a range of catalytic transformations.

Coordination to Transition Metals

t-Bu-Xantphos readily coordinates to a variety of late transition metals, including palladium, platinum, rhodium, and copper.[4] A notable feature is its tendency to enforce a trans coordination geometry in square planar complexes, such as with Pd(II) and Pt(II), due to its large bite angle.[4] This contrasts with smaller bite-angle diphosphines that typically yield cis complexes. The ligand can also exhibit flexible coordination modes, including acting as a P,O,P-tridentate ligand in certain rhodium complexes.[4][5]

Applications in Homogeneous Catalysis

The combination of a wide bite angle and high electron density makes t-Bu-Xantphos a superior ligand for numerous catalytic reactions.

-

Palladium-Catalyzed Cross-Coupling: It is highly effective in reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[8][9] The ligand's ability to promote the formation of monoligated Pd(0) species and facilitate reductive elimination leads to high turnover numbers and efficiency, even with challenging substrates.[8]

-

Cobalt-Catalyzed Reactions: t-Bu-Xantphos has been successfully employed in cobalt-catalyzed reactions, such as the alkylboration and alkenylzincation of alkynes.[10]

-

Rhodium-Catalyzed Reactions: In rhodium catalysis, the ligand's properties can be harnessed to control regioselectivity, for example, in hydroformylation.[1][2]

Illustrative Catalytic Cycle

Caption: A generic cross-coupling catalytic cycle.

Conclusion

t-Bu-Xantphos represents a masterful example of rational ligand design. By augmenting the foundational wide-bite-angle concept of the Xantphos framework with the potent steric and electronic effects of tert-butyl substituents, chemists have created a uniquely powerful tool. Its enhanced basicity and exceptionally large steric profile enable high efficiency and unique selectivity in a host of critical catalytic reactions. For scientists in academic research and industrial drug development, a thorough understanding of the synthesis and properties of t-Bu-Xantphos is essential for leveraging its full potential in the creation of novel and efficient chemical transformations.

References

-

van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., & Zoutberg, M. C. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 33(8), 536-544. [Link]

-

Frew, C. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. University of Bristol Thesis. [Link]

-

Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). New Diphosphine Ligands Based on Xanthene-like Backbones for the Rhodium-Catalyzed Hydroformylation of 1-Octene. Organometallics, 14(6), 3081-3089. [Link]

-

Powers, I. G., & Uyeda, C. (2017). Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. ACS Catalysis, 7(2), 936-944. [Link]

-

Semantic Scholar. Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Semantic Scholar. [Link]

-

Hogg, J. M., et al. (2022). tBu-xantphos paper 5 Feb. CORE. [Link]

-

ChemBK. t-Bu-Xantphos - Introduction. ChemicalBook. [Link]

-

Hupf, E., & Meise, M. (2011). New P-Chirogenic tert.-butyl-xantphos ligands and their application in asymmetric hydrogenation and alkylation. Tetrahedron: Asymmetry, 22(16-17), 1629-1635. [Link]

-

Ohishi, T., Nishiura, M., & Hou, Z. (2019). Air- and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. Organic & Biomolecular Chemistry, 17(3), 459-463. [Link]

-

Organic Syntheses. Pd(Xantphos)Cl2. Organic Syntheses. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 5. [PDF] Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands | Semantic Scholar [semanticscholar.org]

- 6. chembk.com [chembk.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 9,9-DIMETHYL-4,5-BIS(DI-T-BUTYLPHOSPHINO)XANTHENE, MIN. 97% T-BU-XANTPHOS | 856405-77-1 [chemicalbook.com]

A Technical Guide to the Coordination Chemistry of Xantphos with Transition Metals

Introduction

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of transition metal catalysts. Among the vast array of phosphine ligands, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, has established itself as a uniquely versatile and powerful tool.[1][2] Its development marked a significant advancement in ligand design, primarily through the concept of a "natural bite angle," a term coined to describe the preferred P-M-P angle dictated by the ligand's backbone.[3][4][5]

The defining feature of Xantphos is its rigid xanthene backbone, which enforces a wide P-M-P bite angle upon coordination to a metal center.[1][6] This structural constraint, with natural bite angles calculated to be around 111°, has profound implications for the geometry and electronic properties of the resulting metal complex.[3][7] These wide bite angles are crucial in influencing the rates of key steps in catalytic cycles, such as reductive elimination and oxidative addition, thereby enhancing catalytic efficiency and directing selectivity.[6] This guide provides an in-depth exploration of the coordination chemistry of Xantphos with various transition metals, its impact on catalysis, and practical methodologies for its application.

Core Structural and Electronic Properties of Xantphos

The efficacy of Xantphos stems from a combination of its steric and electronic characteristics, which can be attributed to its unique molecular architecture.

The Decisive Role of the Bite Angle

The "bite angle" (β) of a bidentate phosphine ligand is the P-M-P angle formed upon chelation to a metal center (M). The rigid, butterfly-shaped xanthene backbone of Xantphos restricts this angle to be significantly larger than that of more flexible ligands like dppe (~85°). The range of "natural bite angles" for the broader Xantphos family of ligands spans from approximately 100° to 134°.[3][4][5][6]

This enforced geometry has several critical consequences:

-

Facilitates Reductive Elimination: In many cross-coupling reactions, the final bond-forming step is reductive elimination. A wider bite angle is thought to facilitate this step, which is often rate-determining, by positioning the coupling partners in a favorable geometry for elimination.[6]

-

Influences Catalyst Selectivity: In reactions like hydroformylation, the bite angle of the ligand is a key determinant of the regioselectivity (linear vs. branched aldehyde products).[3] Xantphos and its derivatives consistently promote high selectivity for the linear aldehyde, a highly desirable product in industry.[3][8]

-

Stabilizes Catalytic Intermediates: The rigid chelate of Xantphos can stabilize coordinatively unsaturated intermediates that are crucial for catalytic turnover, preventing ligand dissociation or decomposition pathways.

The relationship between the ligand backbone and the resulting coordination geometry is a foundational concept in catalyst design.

Caption: Comparison of bite angles for flexible vs. rigid ligands.

Coordination Modes

While primarily acting as a cis-chelating bidentate ligand, the flexibility of the xanthene backbone, though rigid, allows for various coordination modes depending on the metal center, its oxidation state, and other ligands present.[9] Besides the common P,P cis-coordination, Xantphos can also exhibit P,O,P tridentate coordination, where the central oxygen atom of the xanthene backbone participates in bonding.[9][10] This versatility allows it to adapt to the geometric and electronic requirements of different metals, including Pd, Pt, Rh, Ir, Ni, Cu, and Au.[9][10][11][12]

Coordination with Key Transition Metals and Catalytic Applications

Xantphos forms stable and catalytically active complexes with a wide range of late transition metals. The specific properties of these complexes are tailored by the interplay between the metal's d-electron configuration and the ligand's steric and electronic profile.

Palladium: The Workhorse of Cross-Coupling

The synergy between palladium and Xantphos is arguably the most explored and exploited in catalysis.[1] Xantphos-ligated palladium complexes are exceptionally effective in a multitude of cross-coupling reactions that are fundamental to pharmaceutical and fine chemical synthesis.[1][2]

Key Applications:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds, crucial for synthesizing anilines and related compounds.[1][2] The Xantphos ligand facilitates the challenging C-N reductive elimination step.

-

Heck Reaction & Sonogashira Coupling: Other cornerstone C-C bond-forming reactions.[2]

-

Carbonylation Reactions: The [PdCl₂(Xantphos)] complex has shown extremely high activity (TOFs >260,000 h⁻¹) in the methoxycarbonylation of iodobenzene.[13]

Mechanistic Insight: In many Pd-catalyzed cycles, the active catalyst is a Pd(0) species. Kinetic and mechanistic studies have shown that the concentration of Xantphos is critical; an excess can lead to the formation of an inactive or less active bis-ligated Pd(Xantphos)₂ species.[14][15] The dissociation of one Xantphos ligand to generate the active (Xantphos)Pd(0) species can be the turnover-limiting step.[15]

Caption: Simplified catalytic cycle for a Pd/Xantphos cross-coupling reaction.

Rhodium: Precision in Hydroformylation

Rhodium complexes of Xantphos are renowned for their high activity and exceptional regioselectivity in hydroformylation, the conversion of alkenes to aldehydes.[3] The wide bite angle of Xantphos directs the reaction to form linear aldehydes with high selectivity, even from internal alkenes, which is a significant challenge.[3][8] The active catalyst is typically a rhodium hydride species, such as HRh(CO)₂(Xantphos).[16] Kinetic studies suggest that hydride migration or CO dissociation can be the rate-determining step, depending on the specific ligand and conditions.[17][18]

| Ligand System | Substrate | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF, h⁻¹) |

| Rh/Xantphos | 1-Octene | >98:2 | >1600 |

| Rh/DPEphos | 1-Octene | ~95:5 | Moderate |

| Rh/Xantphos | Internal Octenes | 9:1 (for 2-octene) | High |

| Data compiled from references.[3][8] Conditions vary between studies. |

Nickel, Iridium, Gold, and Copper

While less ubiquitous than palladium and rhodium, Xantphos complexes of other transition metals have shown unique and valuable reactivity.

-

Nickel: Xantphos-nickel complexes are active catalysts for cross-coupling and cycloaddition reactions.[11][12] The synthesis of stable (Xantphos)Ni(alkyne) and (Xantphos)Ni(alkene) π-complexes has provided insight into catalytically relevant intermediates.[11][12]

-

Iridium: Cationic iridium complexes with Xantphos show flexible coordination modes (cis-κ²–P,P, fac–κ³–P,O,P, and mer-κ³–P,O,P) and are relevant in hydrogenation and related transformations.[19] The synthesis of stable hydride complexes like [Ir(xantphos)(H)(CO)(PPh₃)] has been reported.[7]

-

Gold and Copper: Xantphos serves as a ligand in luminescent Au(I) and Cu(I) complexes, which have potential applications in optical sensors and LED devices.[9] Dinuclear gold complexes featuring aurophilic interactions can also be formed.[9]

Experimental Protocols

Synthesizing and handling Xantphos-metal complexes requires standard inert atmosphere techniques (Schlenk line or glovebox) due to the air sensitivity of many precursors and products.

Protocol 1: Synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) - [PdCl₂(Xantphos)]

This protocol describes the synthesis of a common and versatile palladium(II) precatalyst.[20][21]

Materials:

-

Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂]

-

Xantphos

-

Anhydrous, degassed benzene

-

Anhydrous, degassed diethyl ether (Et₂O)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Inert Atmosphere: Ensure all glassware is oven-dried and the entire procedure is conducted under a nitrogen or argon atmosphere.

-

Charging the Flask: To a Schlenk flask equipped with a magnetic stir bar, add Pd(CH₃CN)₂Cl₂ (1.0 equiv).

-

Ligand Addition: Add Xantphos (1.1 equiv).

-

Solvent Addition: Add anhydrous benzene (to achieve a concentration of ~0.05 M).

-

Reaction: Stir the resulting suspension at 110 °C (oil bath) for 48 hours. A yellow solid will form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the yellow solid product by filtration via cannula or in a glovebox.

-

Washing: Wash the solid sequentially with benzene (3 portions) and diethyl ether (3 portions) to remove any unreacted starting materials.

-

Drying: Dry the isolated yellow solid under high vacuum for at least 5 hours.

-

Characterization: The product, [PdCl₂(Xantphos)], can be characterized by ³¹P NMR, ¹H NMR, and elemental analysis. The expected yield is typically >95%.[20]

Caption: Experimental workflow for the synthesis of [PdCl₂(Xantphos)].

Protocol 2: General Procedure for a Xantphos-Palladium Catalyzed Amination

This protocol provides a general guideline for a Buchwald-Hartwig amination reaction using an in-situ generated catalyst.

Materials:

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or [PdCl₂(Xantphos)])

-

Xantphos

-

Aryl halide (e.g., aryl bromide or chloride)

-

Amine

-

Strong base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

Inert Atmosphere: In a glovebox, add the palladium precatalyst (e.g., 1-2 mol %), Xantphos (1.2-2.4 mol %), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel with a stir bar.

-

Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

-

Solvent Addition: Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1-0.5 M).

-

Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Stir at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours).

-

Monitoring: The reaction progress can be monitored by TLC, GC, or LC-MS analysis of small aliquots.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The coordination chemistry of Xantphos is a testament to the power of rational ligand design in transition metal catalysis. Its rigid backbone and resulting wide bite angle provide a unique steric and electronic environment that has proven instrumental in overcoming significant challenges in reactions such as cross-coupling and hydroformylation. By stabilizing key intermediates and facilitating crucial bond-forming and bond-breaking steps, Xantphos-metal complexes offer unparalleled efficiency and selectivity. For researchers in synthetic chemistry and drug development, a deep understanding of the principles governing Xantphos coordination and reactivity is essential for the continued development of robust and innovative catalytic systems.

References

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904. [Link]

-

Kamer, P., van Leeuwen, P. W. N. M., & Reek, J. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. Accounts of Chemical Research, 34(11), 895-904. [Link]

-

van Leeuwen, P. W., Kamer, P. C., Reek, J. N., & Dierkes, P. (2001). Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. PubMed, 34(11), 895-904. [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics, 19(18), 3594-3607. [Link]

-

Organic Syntheses. (n.d.). A. Pd(Xantphos)Cl2. Organic Syntheses Procedure. [Link]

-

Watson International Ltd. (n.d.). Xantphos: The Ligand Driving Innovation in Cross-Coupling Reactions. [Link]

-

Bartha, F. A., et al. (2020). A New Xantphos-type Ligand and its Gold(I) Complexes: Synthesis, Structure, Luminescence. Molecules, 25(17), 3982. [Link]

-

University of Canterbury. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. UC Research Repository. [Link]

-

Dube, J. W., et al. (2010). Synthesis and characterization of a large bite angle xantphos iridium complex. Journal of Coordination Chemistry, 63(14-16), 2683-2689. [Link]

-

ResearchGate. (n.d.). The Rate‐Determining Step in the Rhodium–Xantphos‐Catalysed Hydroformylation of 1‐Octene. ResearchGate. [Link]

-

Royal Society of Chemistry. (2013). Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes. Chemical Communications. [Link]

-

Johnson, S. A., et al. (2013). Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. Chemical Communications, 49(82), 9398-9400. [Link]

-

Kang, J. Y., & Connell, B. T. (2011). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 76(16), 6856-6859. [Link]

-

Shylesh, S., et al. (2017). In Situ Formation of Wilkinson-Type Hydroformylation Catalysts: Insights into the Structure, Stability, and Kinetics of Triphenylphosphine- and Xantphos-Modified Rh/SiO2. ACS Catalysis, 7(6), 3842-3853. [Link]

-

Ji, Y., et al. (2015). Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C–H Functionalization. Journal of the American Chemical Society, 137(41), 13272-13281. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Cross-Coupling Reactions: The Power of Xantphos Ligands. [Link]

-

ResearchGate. (n.d.). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. ResearchGate. [Link]

-

Klingensmith, L. M., et al. (2006). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. Organometallics, 25(1), 82-91. [Link]

-

ResearchGate. (n.d.). Xantphos doped Rh/POPs-PPh3 catalyst for highly selective long-chain olefins hydroformylation: Chemical and DFT insights into Rh location and the roles of Xantphos and PPh3. ResearchGate. [Link]

-

ResearchGate. (n.d.). Phenoxaphosphino‐Modified Xantphos‐Type Ligands in the Rhodium‐Catalysed Hydroformylation of Internal and Terminal Alkenes. ResearchGate. [Link]

-

MDPI. (2021). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Catalysts, 11(11), 1361. [Link]

-

ResearchGate. (n.d.). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. [Link]

-

ResearchGate. (n.d.). Cationic iridium complexes of the Xantphos ligand. Flexible coordination modes and the isolation of the hydride insertion product with an alkene. ResearchGate. [Link]

-

MDPI. (2022). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. Catalysts, 12(10), 1146. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]

- 5. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 11. Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Stability of Xantphos-metal complexes.

An In-Depth Technical Guide to the Stability of Xantphos-Metal Complexes

Abstract

Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, has become an indispensable ligand in the field of homogeneous catalysis, largely due to the unique structural and electronic properties it imparts to metal complexes.[1][2] Its rigid xanthene backbone enforces a wide P-M-P "bite angle," which profoundly influences the stability, reactivity, and selectivity of the resulting catalysts.[1][3][4] This guide offers a comprehensive technical examination of the factors governing the stability of Xantphos-metal complexes. We will explore the synergistic interplay of steric and electronic effects, the nature of the metal center, and common decomposition pathways. Furthermore, this guide details key experimental protocols for the synthesis and characterization of these complexes and provides an authoritative overview of the analytical techniques used to assess their stability, equipping researchers with the knowledge to optimize catalytic systems and develop more robust and efficient chemical transformations.

Introduction to Xantphos Ligands

Developed in the 1990s by the van Leeuwen research group, Xantphos was designed to systematically study the influence of diphosphine bite angles on catalytic performance.[1] Unlike flexible diphosphines such as dppe (1,2-bis(diphenylphosphino)ethane), Xantphos possesses a rigid heterocyclic backbone that constrains the geometry of the two phosphorus donor atoms.[1] This rigidity is the defining feature of the ligand, leading to a wide, well-defined P-M-P bite angle of approximately 108-111° in its metal complexes.[1][4] This structural constraint has a significant impact on the stability and reactivity of transition metal complexes, making Xantphos a highly versatile and effective ligand for a wide array of catalytic reactions, including palladium-catalyzed cross-coupling, rhodium-catalyzed hydroformylation, and nickel-catalyzed cycloadditions.[5][6][7]

Caption: Core structural features of the Xantphos ligand.

The Concept of Stability in Coordination Chemistry

The term "stability" in the context of metal complexes can be understood from two perspectives:

-

Thermodynamic Stability: This refers to the extent to which the complex will form and persist at equilibrium. It is related to the metal-ligand bond strength. Stronger M-P bonds, influenced by factors like the chelate effect, contribute to higher thermodynamic stability.

-

Kinetic Stability (or Inertness): This relates to the speed at which a complex undergoes reactions, such as ligand substitution or decomposition. A complex can be thermodynamically unstable but kinetically inert if the activation energy for its decomposition is very high.

For Xantphos-metal complexes used in catalysis, both aspects are critical. The complex must be stable enough to be handled and stored (often as a precatalyst) but must also be labile enough to participate in the catalytic cycle, which involves the coordination and dissociation of substrates and products.[8]

Factors Influencing the Stability of Xantphos-Metal Complexes

The remarkable stability of many Xantphos-metal complexes arises from a combination of steric, electronic, and structural factors.

Steric Effects: The Role of the Bite Angle and Substituents

The defining steric feature of Xantphos is its wide, rigid bite angle. This pre-organized geometry minimizes the steric strain that can occur with more flexible ligands, leading to more stable coordination geometries.[1] This rigidity favors specific coordination numbers and geometries, which can stabilize key intermediates in a catalytic cycle.

Furthermore, modifying the substituents on the phosphorus atoms can dramatically alter stability. For example, replacing the phenyl groups with bulkier tert-butyl groups (t-Bu-Xantphos) increases the steric hindrance around the metal center.[9][10] This increased bulk can enhance stability by protecting the metal center from unwanted side reactions or decomposition pathways.[11]

| Ligand Variant | Substituent on P | Calculated Natural Bite Angle | Key Steric Feature |

| Ph-Xantphos | Phenyl | ~111-114°[9] | Standard wide bite angle |

| t-Bu-Xantphos | tert-Butyl | ~127°[9][10] | Increased steric bulk around the metal |

Electronic Effects

The two phosphine groups in Xantphos are σ-donors, meaning they donate electron density to the metal center through the M-P bond. This donation strengthens the metal-ligand bond and stabilizes the complex. The electronic properties can be tuned; for instance, t-Bu-Xantphos ligands are more basic (more electron-donating) than their Ph-Xantphos counterparts, which can further enhance the stability of the metal complex.[9][10]

The Chelate Effect

As a bidentate ligand, Xantphos binds to a metal center at two points, forming a stable metallacyclic ring. This phenomenon, known as the chelate effect, provides a significant thermodynamic advantage over the coordination of two separate monodentate phosphine ligands. The entropic penalty for binding one bidentate ligand is much lower than for binding two individual ligands, resulting in a more stable complex.[12]

Caption: The stabilizing chelate effect of Xantphos.

Influence of the Metal Center

The nature of the transition metal (e.g., Pd, Rh, Ni, Au, Cu) is a crucial determinant of complex stability. The preferred coordination number, geometry, and oxidation state of the metal will dictate how well it accommodates the Xantphos ligand. For example, the labile Au-P bond in gold-phosphine clusters is key to their reactivity, while the stability of palladium-Xantphos precatalysts is essential for their utility in cross-coupling reactions.[8][13][14]

Common Decomposition Pathways

Despite their general robustness, Xantphos-metal complexes are susceptible to decomposition, particularly under harsh catalytic conditions. Understanding these pathways is vital for optimizing catalyst lifetime.

Oxidation of the Phosphine Ligand

The most prevalent decomposition route for phosphine ligands is the oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[15][16] This process can be triggered by exposure to air, residual peroxides in solvents, or certain oxidizing reagents in the reaction mixture. The resulting phosphine oxide no longer coordinates effectively to the metal center, leading to catalyst deactivation.

Ligand Dissociation and Formation of Inactive Species

In some systems, particularly with nickel, the formation of a bis-ligated (Xantphos)₂Ni complex can occur.[5][17] This species is often poorly soluble and catalytically unreactive, effectively sequestering both the ligand and the active metal.[5][17] The equilibrium between the active monoligated species and the inactive bis-ligated species can be a critical factor in catalytic efficiency.[15]

P-C Bond Cleavage